molecular formula C22H26O3 B139370 Delta 9,11-canrenone CAS No. 95716-71-5

Delta 9,11-canrenone

Cat. No.: B139370
CAS No.: 95716-71-5
M. Wt: 338.4 g/mol
InChI Key: MCNZISFQKMPWRJ-DOYHNPMNSA-N
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Description

Delta 9,11-Canrenone is a synthetic steroidal compound that belongs to the class of mineralocorticoid receptor antagonists. It is an active metabolite of spironolactone and is used primarily for its diuretic and antihypertensive properties. This compound is known for its ability to inhibit the effects of aldosterone, a hormone that regulates sodium and water balance in the body .

Mechanism of Action

Target of Action

Delta 9,11-Canrenone, also known as 3AC47AUW33, is a steroidal antimineralocorticoid . Its primary targets are mineralocorticoid receptors (MRs), which play a crucial role in regulating electrolyte balance and blood pressure .

Mode of Action

This compound acts as an antagonist to MRs . By binding to these receptors, it prevents the action of mineralocorticoids, hormones that promote the absorption of sodium and water in the kidneys. This interaction results in a diuretic effect, leading to increased excretion of water and sodium, and decreased excretion of potassium .

Biochemical Pathways

It is known to interfere with the renin-angiotensin-aldosterone system (raas), a hormone system that regulates blood pressure and fluid balance . By blocking the action of aldosterone on MRs, this compound disrupts the normal function of this system, leading to its diuretic and antihypertensive effects .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is absorbed into the bloodstream . It is then distributed throughout the body, binding to MRs in target tissues . The compound is metabolized in the liver, and the metabolites, along with the unchanged drug, are excreted in the urine . The half-life of elimination was found to be 4.9±1.8 hours (i.v.) and 3.9±1.2 hours (p.o.) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its diuretic and antihypertensive effects. By blocking the action of aldosterone on MRs, it increases the excretion of sodium and water and decreases the excretion of potassium . This leads to a decrease in blood volume and blood pressure. Additionally, by preventing potassium loss, it helps maintain normal heart rhythms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet (especially sodium and potassium intake), hydration status, and co-administration with other medications can affect its diuretic and antihypertensive effects . Furthermore, individual patient factors, such as kidney function and genetic variations in MRs or metabolic enzymes, can also influence the drug’s action .

Biochemical Analysis

Biochemical Properties

Delta 9,11-Canrenone interacts with various enzymes, proteins, and other biomolecules. It is reportedly more potent as an antimineralocorticoid relative to spironolactone, but is considerably less potent and effective as an antiandrogen . The compound’s role in biochemical reactions is primarily related to its antimineralocorticoid activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as an antimineralocorticoid . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to be effective in the treatment of hirsutism in women .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an antimineralocorticoid, it binds to mineralocorticoid receptors, blocking their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delta 9,11-Canrenone can be synthesized through the microbial transformation of canrenone using Aspergillus ochraceus. The process involves the use of multiple-impeller configurations to enhance the efficiency of the bioconversion . Another method involves the bromination of a precursor compound followed by a reaction with lithium bromide in dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced bioreactors and computational fluid dynamics to optimize the microbial transformation process. The choice of impeller configuration plays a crucial role in achieving high conversion ratios and maintaining the stability of the microbial cells .

Chemical Reactions Analysis

Types of Reactions: Delta 9,11-Canrenone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its microbial transformation to 11 α-Hydroxycanrenone, a key intermediate in the synthesis of eplerenone .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a suitable solvent.

Major Products: The major products formed from these reactions include various hydroxylated derivatives and other steroidal intermediates that are valuable in pharmaceutical synthesis .

Scientific Research Applications

Delta 9,11-Canrenone has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications that enhance its binding affinity and selectivity for mineralocorticoid receptors. Unlike spironolactone, it has fewer androgenic and progestogenic side effects, making it a more targeted therapeutic agent .

Properties

IUPAC Name

(8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNZISFQKMPWRJ-DOYHNPMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2=CCC4(C3CCC45CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469189
Record name (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95716-71-5
Record name Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95716-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta9-11-Canrenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095716715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.9-11-CANRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AC47AUW33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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